Cas no 2097970-06-2 (6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide)
![6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide structure](https://www.kuujia.com/scimg/cas/2097970-06-2x500.png)
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 6-cyclopropyl-5H-imidazo[1,2-b]pyrazole-7-carboxamide
- 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
- 2097970-06-2
- F2198-8138
- starbld0026458
- AKOS026725809
- 1H-Imidazo[1,2-b]pyrazole-7-carboxamide, 6-cyclopropyl-
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- Inchi: 1S/C9H10N4O/c10-8(14)6-7(5-1-2-5)12-13-4-3-11-9(6)13/h3-5,12H,1-2H2,(H2,10,14)
- InChI Key: DJMKGMHJMQCWLS-UHFFFAOYSA-N
- SMILES: O=C(C1C2=NC=CN2NC=1C1CC1)N
Computed Properties
- Exact Mass: 190.08546096g/mol
- Monoisotopic Mass: 190.08546096g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 76.2Ų
Experimental Properties
- Density: 1.79±0.1 g/cm3(Predicted)
- pka: 15.88±0.50(Predicted)
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-8138-0.25g |
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide |
2097970-06-2 | 95%+ | 0.25g |
$539.0 | 2023-09-06 | |
Life Chemicals | F2198-8138-2.5g |
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide |
2097970-06-2 | 95%+ | 2.5g |
$1196.0 | 2023-09-06 | |
Life Chemicals | F2198-8138-5g |
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide |
2097970-06-2 | 95%+ | 5g |
$1794.0 | 2023-09-06 | |
TRC | C278231-500mg |
6-cyclopropyl-1h-imidazo[1,2-b]pyrazole-7-carboxamide |
2097970-06-2 | 500mg |
$ 550.00 | 2022-04-01 | ||
Life Chemicals | F2198-8138-0.5g |
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide |
2097970-06-2 | 95%+ | 0.5g |
$568.0 | 2023-09-06 | |
TRC | C278231-100mg |
6-cyclopropyl-1h-imidazo[1,2-b]pyrazole-7-carboxamide |
2097970-06-2 | 100mg |
$ 135.00 | 2022-04-01 | ||
TRC | C278231-1g |
6-cyclopropyl-1h-imidazo[1,2-b]pyrazole-7-carboxamide |
2097970-06-2 | 1g |
$ 865.00 | 2022-04-01 | ||
Life Chemicals | F2198-8138-1g |
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide |
2097970-06-2 | 95%+ | 1g |
$598.0 | 2023-09-06 | |
Life Chemicals | F2198-8138-10g |
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide |
2097970-06-2 | 95%+ | 10g |
$2512.0 | 2023-09-06 |
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide Related Literature
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
Additional information on 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Recent Advances in the Study of 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide (CAS: 2097970-06-2)
In recent years, the compound 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide (CAS: 2097970-06-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique imidazo[1,2-b]pyrazole scaffold, has demonstrated promising pharmacological properties, particularly in the context of kinase inhibition and anticancer activity. The following research brief synthesizes the latest findings on this compound, highlighting its molecular mechanisms, therapeutic potential, and ongoing development efforts.
Recent studies have elucidated the structural and functional attributes of 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide, which contribute to its selective binding affinity for specific kinase targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry revealed that this compound exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, which are critical regulators of cell cycle progression and transcription. The presence of the cyclopropyl moiety at the 6-position of the imidazo[1,2-b]pyrazole ring was found to enhance the compound's metabolic stability and bioavailability, addressing a common limitation of earlier kinase inhibitors.
In preclinical models, 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide has shown remarkable efficacy in suppressing tumor growth, particularly in hematological malignancies and solid tumors with dysregulated CDK pathways. A recent in vivo study demonstrated that the compound induced apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic window. These findings have spurred further investigation into its potential as a monotherapy or in combination with existing anticancer agents.
Beyond its anticancer applications, emerging research has explored the compound's utility in other therapeutic areas. For example, a 2024 study in ACS Chemical Biology reported its activity against inflammatory kinases, such as JAK3, implicating its potential in autoimmune diseases. Additionally, computational modeling and structure-activity relationship (SAR) studies have identified derivatives of 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide with improved selectivity and reduced off-target effects, paving the way for next-generation drug candidates.
Despite these advancements, challenges remain in the clinical translation of 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide. Pharmacokinetic studies indicate variability in oral absorption, prompting ongoing efforts to optimize formulation strategies. Furthermore, the compound's synthetic route, as detailed in a recent Organic Process Research & Development publication, involves multi-step reactions with moderate yields, necessitating scalable and cost-effective manufacturing processes.
In conclusion, 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide represents a compelling case study in the intersection of chemical biology and drug discovery. Its multifaceted pharmacological profile, coupled with ongoing structural refinements, positions it as a promising candidate for addressing unmet medical needs in oncology and beyond. Future research will likely focus on advancing this compound through clinical trials while exploring its broader therapeutic potential.
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